molecular formula C20H21N3O6S2 B4001920 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4001920
M. Wt: 463.5 g/mol
InChI Key: YELVKISKTKNECE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O6S2 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.08717775 g/mol and the complexity rating of the compound is 824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Heterocyclic Synthesis : The compound's framework is relevant in the synthesis of novel heterocyclic compounds. Research has shown that similar thiophene carboxamides are precursors in the synthesis of diverse heterocycles, including benzothienoquinolines and thienopyrimidines, which have various applications in materials science and pharmaceutical chemistry (McKenney & Castle, 1987), (Pokhodylo et al., 2010).

Novel Tandem Transformations : Specific transformations of amino and carbonyl/nitrile groups in thiophenes have been explored for synthesizing thienopyrimidine derivatives, indicating the compound's potential as a versatile intermediate in organic synthesis (Pokhodylo et al., 2010).

Pharmacological Properties

Synthetic Routes for Pharmacological Studies : While direct information on the title compound's pharmacological applications is limited, related research focuses on the synthesis and evaluation of thiophene derivatives for various pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties (Amr et al., 2010). This suggests a potential interest in exploring similar compounds for pharmacological research.

Material Science and Novel Compound Synthesis

Advanced Material Synthesis : The synthesis of complex heterocycles and polymers from thiophene carboxamides underlines the importance of such compounds in developing new materials with specific properties. The research demonstrates their utility in creating novel polymeric and molecular structures, which could have applications in nanotechnology, electronics, and as functional materials (Yu, Seino, & Ueda, 1999).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c24-18(13-5-1-3-7-15(13)23(26)27)22-20-17(14-6-2-4-8-16(14)30-20)19(25)21-12-9-10-31(28,29)11-12/h1,3,5,7,12H,2,4,6,8-11H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELVKISKTKNECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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